2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine
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Overview
Description
2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine is a complex organic compound that features a naphthalene ring, a dihydropyridine ring, and a morpholine moiety
Preparation Methods
The synthesis of 2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the condensation of appropriate aldehydes, amines, and nitriles under acidic or basic conditions to form the dihydropyridine ring.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Addition of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the dihydropyridine-naphthalene intermediate.
Attachment of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine under suitable conditions to yield the target compound.
Chemical Reactions Analysis
2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways and therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives and naphthalene-containing molecules. Compared to these, 2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine is unique due to the presence of both the naphthalene and morpholine moieties, which confer distinct chemical and biological properties. Some similar compounds are:
2-Amino-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarbonitrile: Lacks the sulfanyl and morpholine groups.
4-(Naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarbonitrile: Lacks the amino and sulfanyl groups.
2-Amino-4-(morpholin-4-yl)-1,4-dihydropyridine-3,5-dicarbonitrile: Lacks the naphthalene and sulfanyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S.C4H9NO/c18-8-13-15(14(9-19)17(22)21-16(13)20)12-7-3-5-10-4-1-2-6-11(10)12;1-3-6-4-2-5-1/h1-7,15,21-22H,20H2;5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNZGLZYQLYHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.C1=CC=C2C(=C1)C=CC=C2C3C(=C(NC(=C3C#N)S)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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